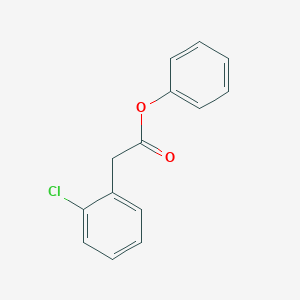

Phenyl 2-(2-chlorophenyl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClO2 |

|---|---|

Molecular Weight |

246.69 g/mol |

IUPAC Name |

phenyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C14H11ClO2/c15-13-9-5-4-6-11(13)10-14(16)17-12-7-2-1-3-8-12/h1-9H,10H2 |

InChI Key |

ZTKPNIMWAUERFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2 2 Chlorophenyl Acetate and Analogues

Esterification Routes for Phenyl 2-(2-chlorophenyl)acetate Synthesis

Esterification, the process of forming an ester from an alcohol and an acid, is a fundamental reaction in organic chemistry. For the synthesis of this compound, both direct esterification and transesterification methods are viable routes.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol. However, the reaction of phenols with carboxylic acids is often slow. libretexts.org To synthesize this compound directly, (2-chlorophenyl)acetic acid would be reacted with phenol (B47542). Due to the lower reactivity of phenols compared to alkanols, this reaction typically requires a strong acid catalyst and conditions that favor the removal of water to drive the equilibrium towards the ester product. google.comvedantu.com

The use of more reactive derivatives of the carboxylic acid, such as acyl chlorides or acid anhydrides, can significantly increase the reaction rate and yield. libretexts.org For instance, reacting phenol with (2-chlorophenyl)acetyl chloride would produce this compound and hydrogen chloride. libretexts.org To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521). libretexts.org

Table 1: Comparison of Direct Esterification Methods

| Reactants | Catalyst/Conditions | Products | Reactivity |

|---|---|---|---|

| (2-Chlorophenyl)acetic acid + Phenol | Strong acid, heat, water removal | This compound + Water | Slow |

| (2-Chlorophenyl)acetyl chloride + Phenol | Room temperature | This compound + HCl | Faster than with carboxylic acid |

| (2-Chlorophenyl)acetyl chloride + Sodium Phenoxide | Shaking, ~15 mins | This compound + NaCl | Faster than with phenol |

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This method can be catalyzed by either acids or bases. masterorganicchemistry.com For the synthesis of this compound, a methyl or ethyl ester of (2-chlorophenyl)acetic acid could be reacted with phenol in the presence of a suitable catalyst. tu-clausthal.de

N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for transesterification reactions under mild conditions. tu-clausthal.deorganic-chemistry.org Zinc-based catalysts, such as certain zinc clusters and complexes, have also demonstrated significant catalytic activity in the transesterification of esters with alcohols. organic-chemistry.orgresearchgate.netepo.org These catalysts can promote the reaction under mild conditions, often leading to very good yields. organic-chemistry.org

Precursor Synthesis and Derivatization of (2-Chlorophenyl)acetic Acid Derivatives

The versatility of the phenylacetic acid scaffold allows for the synthesis of a wide array of analogues through various synthetic strategies, including the construction of the core structure and subsequent functionalization.

Synthesis of Substituted Phenylacetic Acid Scaffolds

Substituted phenylacetic acids are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. kajay-remedies.comnbinno.com (2-Chlorophenyl)acetic acid, for example, can be synthesized through the hydrolysis of 2-chlorobenzyl cyanide. nbinno.comgoogle.com Another route involves the carbonylation of 2-chlorobenzyl chloride. google.comchemicalbook.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a powerful tool for the synthesis of ortho-substituted phenylacetic acid derivatives. inventivapharma.com This methodology allows for the coupling of boronic acids with alkyl halides, although it can be less efficient for aryl substrates bearing electron-withdrawing groups. inventivapharma.com The synthesis of novel phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits has been explored for their potential as aldose reductase inhibitors. nih.gov Multi-step syntheses have also been developed to create complex derivatives, such as 2-[(3,4,5-triphenyl)phenyl]acetic acid. mdpi.com

Table 2: Selected Synthetic Routes to Substituted Phenylacetic Acids

| Starting Material(s) | Key Reaction | Product |

|---|---|---|

| 2-Chlorobenzyl cyanide | Hydrolysis | (2-Chlorophenyl)acetic acid nbinno.comgoogle.com |

| 2-Chlorobenzyl chloride | Carbonylation | (2-Chlorophenyl)acetic acid google.comchemicalbook.com |

| Aryl boronic acid + Alkyl halide | Suzuki Coupling | Ortho-substituted phenylacetic acid inventivapharma.com |

Functionalization and Derivatization Reactions for Novel Analogues

The (2-chlorophenyl)acetic acid scaffold can be further modified to generate a diverse range of novel analogues. The presence of the chloro group on the phenyl ring provides a handle for selective functionalization and coupling reactions. kajay-remedies.comnbinno.com These reactions can include esterification, amidation, and substitution, leading to the production of various specialty chemicals. kajay-remedies.comnbinno.com

For instance, the reaction of 2-(chlorocarbonyl)phenyl acetate (B1210297) with 4'-aminoacetophenone (B505616) yields 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, a derivative of aspirin. nih.gov The functionalization of 3-chlorobenzaldehyde (B42229) via ortho-lithiation of its 1,3-dioxolane (B20135) acetal (B89532) allows for the introduction of various substituents at the 2-position. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques for Relevant Analogues (e.g., (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride)

The synthesis of enantiomerically pure compounds is of great importance in the pharmaceutical industry. (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is a chiral analogue of interest. nih.govsigmaaldrich.com The development of stereoselective synthetic methods is crucial for obtaining such single-enantiomer products.

One approach to obtaining chiral compounds is through stereospecific synthesis, where the desired stereochemistry is controlled throughout the reaction sequence. For example, the synthesis of methyl 2-amino-2,4-dideoxy-α-D-xylo-hexopyranoside involved a stereospecific introduction of deuterium. nih.gov Another strategy involves the use of chiral starting materials or chiral auxiliaries. (S)-2-Amino-2-(2-chlorophenyl)acetic acid is a chiral building block that can be used in the synthesis of more complex molecules. medchemexpress.com Biotransformations using microorganisms can also be employed for the stereoselective synthesis of chiral molecules, such as optically active phenylpropyl derivatives. mdpi.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its analogs can be achieved through various catalytic methodologies. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic methods. The primary catalytic strategies include biocatalysis, transition metal catalysis, Lewis acid catalysis, and phase transfer catalysis, each employing different catalytic systems to facilitate the esterification of 2-(2-chlorophenyl)acetic acid with phenol or the transesterification from a suitable acyl donor.

Biocatalytic Synthesis

Biocatalysis has emerged as a green and sustainable approach for ester synthesis, utilizing enzymes such as lipases and acyltransferases. These biocatalysts operate under mild conditions, often in aqueous or organic solvents, and exhibit high chemo-, regio-, and enantioselectivity.

Lipase-Catalyzed Esterification:

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous environments. nih.govresearchgate.net The reaction mechanism typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme's active site serine residue attacks the carboxylic acid to form an acyl-enzyme intermediate, which is then attacked by the alcohol (phenol) to release the ester. researchgate.net Immobilization of lipases on solid supports can enhance their stability and reusability. nih.gov

For the synthesis of this compound, a lipase-catalyzed esterification between 2-(2-chlorophenyl)acetic acid and phenol can be envisioned.

Reaction Scheme 1: Lipase-Catalyzed Synthesis of this compound

A schematic representation of the lipase-catalyzed esterification of 2-(2-chlorophenyl)acetic acid with phenol.

Acyltransferase-Catalyzed Transesterification:

Acyltransferases (E.C. 2.3) can catalyze the transfer of an acyl group from a donor molecule to an acceptor, such as phenol. This method is particularly effective for transesterification reactions. For instance, an acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully used for the synthesis of 2-phenethyl acetate in an aqueous medium using vinyl acetate as the acyl donor. nih.govrsc.org A similar strategy could be adapted for the synthesis of this compound.

Reaction Scheme 2: Acyltransferase-Catalyzed Synthesis of this compound

A proposed acyltransferase-catalyzed transesterification for the synthesis of this compound.

Table 1: Representative Biocatalytic Systems for Phenyl Ester Synthesis

| Catalyst | Substrates | Acyl Donor | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|---|

| Immobilized Penicillin G Acylase | Racemic 2-chlorophenyl glycine | Phenylacetyl group | Water | 30 | 5 h | >99% ee (for (S)-acid) | researchgate.net |

| Mycobacterium smegmatis Acyltransferase (MsAcT) | 2-Phenylethyl alcohol | Vinyl acetate | Water (80% w/w) | 40 | 30 min | 99.17% conversion | nih.govrsc.org |

| Novozym 435 (Immobilized Candida antarctica lipase (B570770) B) | Racemic flurbiprofen | L-ascorbic acid | tert-Butanol | 50 | 72 h | - | chemrxiv.org |

Transition Metal-Catalyzed Synthesis

Transition metal complexes, particularly those of palladium, are effective catalysts for the formation of C-O bonds in esterification and cross-coupling reactions. These methods often proceed under mild conditions and tolerate a variety of functional groups.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for the synthesis of aryl esters. For instance, the coupling of 4-tolylboronic acid with benzoyl chloride can be catalyzed by palladium complexes. rsc.org A plausible route for the synthesis of this compound could involve the palladium-catalyzed coupling of a 2-(2-chlorophenyl)acetyl derivative with a phenyl boronic acid derivative or vice versa. More directly, palladium catalysts can facilitate the coupling of aryl halides with carboxylic acids.

Reaction Scheme 3: Palladium-Catalyzed Synthesis of this compound

A proposed palladium-catalyzed cross-coupling reaction for the synthesis of this compound.

Table 2: Representative Transition Metal-Catalyzed Systems for Aryl Ester Synthesis

| Catalyst System | Substrates | Solvent | Base | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | Bromothiophenes and cyclopropylboronic acid | - | - | - | 69-93% | nih.gov |

| Pd(dppf)Cl₂ | Thiophenecarbaldehydes and cyclopropylboronic acid | - | - | - | 15-21% | nih.gov |

| Pd(OAc)₂ / cataCXium A | 5-Bromothiophene-2-carbaldehyde and cyclopropylboronic acid | - | - | - | 95% | nih.gov |

| Pd(PPh₃)₄ | 3,4,5-Tribromotoluene and phenylboronic acid | Toluene/Ethanol/Water | Na₂CO₃ | Reflux | - | mdpi.com |

Lewis Acid-Catalyzed Esterification

Lewis acids are effective catalysts for promoting esterification reactions by activating the carboxylic acid group towards nucleophilic attack by the alcohol. Common Lewis acids used for this purpose include zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). ajptr.com

The esterification of phenylacetic acid with various phenols has been successfully carried out using metal cation-exchanged montmorillonite (B579905) clays, which act as solid acid catalysts. researchgate.netnih.gov For example, Al³⁺-montmorillonite has shown good activity in the esterification of phenylacetic acid with p-cresol. researchgate.net This methodology can be directly applied to the synthesis of this compound.

Reaction Scheme 4: Lewis Acid-Catalyzed Synthesis of this compound

A proposed Lewis acid-catalyzed esterification of 2-(2-chlorophenyl)acetic acid with phenol.

Table 3: Representative Lewis Acid-Catalyzed Systems for Phenyl Ester Synthesis

| Catalyst | Substrates | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Al³⁺-montmorillonite | Phenylacetic acid, p-cresol | - | Reflux | 6 h | 67% conversion | researchgate.net |

| H⁺-montmorillonite | Phenylacetic acid, p-cresol | - | Reflux | 6 h | 52% conversion | researchgate.net |

| ZnCl₂@Al₂O₃ | 4-Chlorophenol, Acetic acid | - | - | - | 20% | rsc.org |

| Freshly fused ZnCl₂ | Substituted phenol, Acetic acid/Acetic anhydride (B1165640) | - | 150-180 | 1 h | Good yields | ajptr.com |

Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. capes.gov.bryoutube.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (e.g., a carboxylate anion) from the aqueous phase to the organic phase where it can react with the substrate. youtube.com

This method can be applied to the esterification of 2-(2-chlorophenyl)acetic acid with phenol. The carboxylic acid can be deprotonated in an aqueous basic solution, and the resulting carboxylate anion is then transferred by the PTC to an organic phase containing phenol and a suitable activating agent, or directly react with an activated phenol derivative. For instance, the synthesis of p-chlorophenylacetic acid has been achieved via the hydrolysis of p-chlorobenzyl cyanide using a phase-transfer catalyst. researchgate.net A similar principle can be applied to the esterification.

Reaction Scheme 5: Phase Transfer-Catalyzed Synthesis of this compound

A proposed phase transfer-catalyzed esterification for the synthesis of this compound.

Table 4: Representative Phase Transfer Catalysis Systems for Esterification

| Catalyst | Reactants | Solvent System | Base | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Tetra-n-butylammonium bromide (TBAB) | Phenols, 3-Chloropropionyl chloride | Aqueous-organic | Basic | - | Phenyl acrylates | researchgate.net |

| C₆H₅CH₂(CH₃)₃N⁺Cl⁻ | p-Chlorobenzyl cyanide | Alkaline aqueous solution | - | - | p-Chlorophenylacetic acid | researchgate.net |

Computational Chemistry and Theoretical Studies of Phenyl 2 2 Chlorophenyl Acetate and Its Analogues

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state.

For a molecule like Phenyl 2-(2-chlorophenyl)acetate, Density Functional Theory (DFT) would be a primary method of choice for structural refinement. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to calculate the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy conformation of the molecule, providing a theoretical structure that can be compared with experimental data if available. In the absence of published studies, the precise optimized parameters for this compound remain uncalculated.

The flexibility of this compound, particularly around the ester linkage and the phenyl rings, suggests the existence of multiple low-energy conformations. A conformational analysis would involve systematically rotating key dihedral angles to map the potential energy surface of the molecule. This would identify the most stable conformer(s) and the energy barriers between them. The key dihedral angles for this molecule would include those defining the orientation of the phenyl rings relative to the acetate (B1210297) group. However, no specific conformational analysis for this compound has been reported.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenyl rings, while the LUMO might be centered around the carbonyl group of the ester. Without specific calculations, the exact energies and distributions of these orbitals are unknown.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites. In a hypothetical MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms. The chlorine atom would also influence the electrostatic potential of the adjacent phenyl ring.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These include:

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Spectroscopic Property Prediction (NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. These predictions are invaluable for structural elucidation and for complementing experimental data.

Theoretical calculations of vibrational wavenumbers for analogues of this compound, such as 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate and 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, have been performed using the B3LYP method with the 6-31G* and 6-311G** basis sets, respectively. nih.govnih.gov For 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the predicted vibrational frequencies showed good agreement with experimental IR spectra. nih.gov Similarly, a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) utilized the DFT/B3LYP method with the 6-311++G(d,p) basis set to compute fundamental vibrational wavenumbers, which were in excellent agreement with observed frequencies. ajchem-a.com These studies demonstrate the reliability of DFT in predicting the vibrational spectra of complex aromatic compounds.

For instance, in the analysis of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the mixed stretching modes of C=C and C=N were experimentally observed at 1602, 1546, and 1481 cm⁻¹ and were computationally found at 1584, 1560, and 1465 cm⁻¹. ajchem-a.com The C-O stretching vibrations were observed at 1226 and 1149 cm⁻¹ and calculated at 1233 and 1156 cm⁻¹, respectively. ajchem-a.com

Table 1: Experimental NMR Data for Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate nih.gov (Analogue of this compound)

| Nucleus | Chemical Shift (ppm) in DMSO-d6 |

| 1H | 7.79–7.72 (m, 2H), 7.62 (dd, J = 7.5 Hz, 1H), 7.39 (d, J = 7.4 Hz, 1H), 7.24–7.18 (m, 1H), 7.09 (td, J = 7.5 Hz, 1H), 6.39 (d, J = 7.3 Hz, 1H), 3.89 (s, 2H) |

| 13C | 169.70, 142.98, 137.00, 131.28, 131.05, 129.12, 127.99, 126.23, 121.88, 120.41, 115.60, 69.74, 36.33 |

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

The thermodynamic properties of molecules, such as entropy (S), enthalpy (H), and Gibbs free energy (G), are fundamental to understanding their stability and reactivity. These properties can be calculated using computational methods, often based on the results of vibrational frequency analyses.

For the analogue 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, it has been noted that thermodynamic properties can be calculated at different temperatures based on vibrational analyses, revealing the correlations between these properties and temperature. nih.gov Such calculations provide insights into the thermal stability and behavior of the compound under varying conditions.

While specific thermodynamic data for this compound is not extensively documented, the methodologies applied to its analogues are directly transferable. The calculation of these properties typically involves determining the vibrational frequencies of the optimized molecular structure and then using statistical mechanics to derive the thermodynamic functions. These theoretical values are crucial for predicting reaction equilibria and kinetics.

Intermolecular Interactions and Crystal Structure Analysis (for solid forms and derivatives)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and, consequently, the material's physical properties. Computational studies, in conjunction with experimental X-ray diffraction, are instrumental in analyzing these interactions.

A detailed crystal structure analysis of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate, an analogue of this compound, reveals a tightly packed crystal consolidated by a variety of intermolecular contacts. nih.govresearchgate.net These include not only classical hydrogen bonds but also halogen bonds and short contacts between chlorine atoms and π-systems. researchgate.net The angle between the two aromatic rings in this molecule is a significant 64.27(8)°. nih.gov DFT methods have been employed to further analyze these intermolecular interactions, providing a deeper understanding of the forces governing the crystal structure. researchgate.net

In this diclofenac (B195802) derivative, a C(5) hydrogen-bonding motif is observed, involving a methylene (B1212753) hydrogen of the chloromethyl acetate moiety and the carbonyl oxygen atom of an adjacent molecule. researchgate.net Additionally, a halogen bond is present between a terminal chlorine atom and a carbonyl oxygen atom of a neighboring molecule. researchgate.net

Table 2: Key Intermolecular Interactions in Analogues of this compound

| Compound Analogue | Key Intermolecular Interactions Observed | Reference |

| Chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate | Classical hydrogen bonds, halogen bonds, Cl···π contacts, C(5) hydrogen-bonding motif. | nih.govresearchgate.net |

| Methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate | C—H⋯π interactions, N—H⋯O hydrogen bonds, weak C—H⋯O interactions. | iucr.org |

| Ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate | C—H⋯O hydrogen bonds forming chains, significant H···H, C···H, O···H, and N···H contacts. | iucr.org |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C—H···π interactions forming a three-dimensional network. | kayseri.edu.tr |

These computational and theoretical studies on this compound and its analogues provide a detailed molecular-level understanding of their properties. The prediction of spectra aids in structural confirmation, thermodynamic calculations shed light on stability, and the analysis of intermolecular interactions explains solid-state behavior.

Structure Activity Relationship Sar and Mechanistic Biological Research in Vitro/in Silico Models

Molecular Interactions with Biological Targets

The specific interactions of Phenyl 2-(2-chlorophenyl)acetate with biological macromolecules are dictated by its structural features, including two phenyl rings and an acetate (B1210297) group. These interactions are fundamental to understanding its potential biological effects.

While direct studies on this compound are limited, research on structurally similar chloroacetamides and phenyl acetates provides a framework for potential mechanisms. The chloro group can function as an electrophile, potentially forming covalent bonds with nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes. This covalent modification can lead to irreversible enzyme inhibition, disrupting essential cellular pathways. Furthermore, the ester group can be susceptible to hydrolysis by esterase enzymes, which represents a primary metabolic pathway for this class of compounds. nih.gov The binding process can be sequential, where substrates bind to the enzyme in a specific order, or random. nih.gov

Covalent Bonding: The electrophilic character of the chloroacetyl group in analogous structures facilitates covalent bond formation.

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar pockets within the enzyme's binding site.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The interaction of small molecules like this compound with cellular receptors is a key aspect of their biological function. For G-protein coupled receptors (GPCRs), these interactions can lead to the formation of receptor complexes, influencing signaling pathways. nih.gov The binding is often governed by a combination of forces. The phenyl rings are critical for establishing interactions within receptor binding pockets, particularly through hydrophobic and aromatic (π-π) interactions. nih.gov

In studies of related arylpiperazine derivatives, the substitution on the phenyl ring was found to be a critical determinant of binding affinity and antagonist activity. nih.gov The presence of a halogen, such as the chlorine atom in this compound, can be essential for interaction with specific amino acid residues, for instance, through halogen bonding or by altering the electrostatic potential of the molecule to favor binding. nih.gov

Molecular docking and dynamics simulations are powerful in silico tools used to predict and analyze the binding of a ligand to a biological target. elsevierpure.commdpi.com These computational methods calculate the binding energy and visualize the interactions between the ligand and the amino acid residues of the protein's active site. nih.govchemrxiv.org For compounds analogous to this compound, docking studies have revealed key interactions that stabilize the ligand-protein complex, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

For example, docking studies on various heterocyclic compounds containing a chlorophenyl group have demonstrated favorable binding energies against targets like DNA gyrase and estrogen receptors. mdpi.comnih.gov The analysis typically reveals that the chlorophenyl moiety fits into a hydrophobic pocket of the receptor, while other parts of the molecule may form hydrogen bonds with polar residues. mdpi.comnih.gov Molecular dynamics simulations further assess the stability of these interactions over time. nih.gov

Table 1: Molecular Docking Scores of Structurally Related Compounds Against Various Protein Targets

| Compound Class | Protein Target | Best Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Quinazolinone Derivative with 2-(4-chlorophenyl) group | Anticancer Target | Good | researchgate.net |

| 4-Phenylthiazol-2-amine Derivative | Estrogen Receptor-α | -8.911 | nih.gov |

| Cyclic Diphenylphosphonate | DNA Gyrase | -9.08 | mdpi.com |

| Isoindoline-1,3-dione Schiff base | SARS-CoV-2 Main Protease | -8.7 | elsevierpure.com |

Antiproliferative and Anticancer Mechanism Studies (In Vitro Models)

The potential of phenyl acetate derivatives to inhibit cell proliferation and induce cancer cell death has been an area of active investigation. These effects are often mediated through complex cellular pathways.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. nih.govresearchgate.net Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov

Studies on related compounds, such as 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, have demonstrated significant in vitro anti-proliferative activity against a panel of human cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis, which can be triggered by the upregulation of pro-apoptotic proteins (e.g., Bax, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). researchgate.net Activation of the p53 tumor suppressor gene is a key event, as it can transcriptionally activate pro-apoptotic genes, leading to cell cycle arrest and cell death. researchgate.netmdpi.com

Table 2: In Vitro Anti-proliferative Activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (a related compound) against a panel of NCI-60 cell lines at 10 µM.

| Cancer Type | Cell Line | Growth Percent |

|---|---|---|

| Leukemia | CCRF-CEM | 35.43 |

| MOLT-4 | 27.31 | |

| Non-Small Cell Lung Cancer | HOP-92 | 11.31 |

| Colon Cancer | HCT-116 | 48.01 |

| SW-620 | 42.51 | |

| CNS Cancer | SF-295 | 49.63 |

| Melanoma | UACC-62 | 32.06 |

| Ovarian Cancer | OVCAR-3 | 41.49 |

| Renal Cancer | 786-0 | 29.28 |

| Breast Cancer | MCF7 | 48.88 |

Data adapted from nih.gov. Growth percent indicates the percentage of cell growth relative to untreated controls. Lower values indicate higher anti-proliferative activity.

An increase in intracellular reactive oxygen species (ROS) can induce oxidative stress, leading to cellular damage and triggering apoptosis. Some anticancer agents exert their effects by promoting the generation of ROS. nih.gov Curcumin, for example, has been shown to cause a rapid generation of ROS, which in turn leads to the release of Apoptosis Inducing Factor (AIF) from the mitochondria. nih.gov This initiates a caspase-independent pathway of apoptosis. nih.gov While not directly demonstrated for this compound, this represents a plausible mechanism of action for cytotoxic compounds, where elevated ROS levels overwhelm the cell's antioxidant defenses, leading to the activation of both caspase-dependent and -independent cell death pathways. nih.gov

Antimicrobial and Antifungal Activity Mechanisms (In Vitro Models)

Bacterial Growth Inhibition Pathways

The antibacterial potential of phenylacetamide derivatives has been investigated against a range of bacterial strains. While direct studies on this compound are limited, research on structurally related compounds provides insights into potential mechanisms of bacterial growth inhibition. For instance, derivatives of 2-amino-N-(p-chlorophenyl) acetamide (B32628) have demonstrated moderate to high activity against various bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The antibacterial activities of these compounds are typically evaluated in vitro using methods like the disc diffusion assay to determine the zone of inhibition against specific microorganisms. irejournals.com

In a study on related N-phenylacetamide derivatives, their efficacy was compared against standard antibiotics like tetracycline. irejournals.com The results indicated that the synthesized compounds exhibited significant antibacterial properties. irejournals.com Similarly, other complex molecules incorporating the 2-chlorophenyl moiety have been synthesized and tested, showing good activity against S. aureus and Pseudomonas aeruginosa when compared to ciprofloxacin. jpionline.org These findings suggest that the phenylacetamide scaffold, particularly when substituted with a chlorophenyl group, is a promising pharmacophore for developing new antibacterial agents. The precise molecular pathways of bacterial growth inhibition by these compounds are still under investigation but are thought to involve interference with essential cellular processes.

Table 1: In Vitro Antibacterial Activity of 2-amino-N-(p-Chlorophenyl) acetamide Derivatives

| Compound | Acinetobacter baumannii ATCC19606 | Pseudomonas aeruginosa ATCC27853 | Pseudomonas aeruginosa ATCC29260 | Staphylococcus aureus ATCC6538p |

|---|---|---|---|---|

| 5a | Moderate | Moderate | High | Moderate |

| 5b | High | High | High | High |

| 5c | Moderate | Moderate | Moderate | Moderate |

| 5d | Moderate | High | High | High |

Data is a representation of findings on related compounds. irejournals.com

Fungal Growth Inhibition Pathways

The antifungal properties of 2-chloro-N-phenylacetamide, a compound closely related to this compound, have been evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov These studies provide a foundational understanding of the potential fungal growth inhibition pathways. The in vitro antifungal activity was determined by assessing the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). For the tested strains, the MIC values ranged from 128 to 256 µg/mL, while the MFC was between 512 and 1,024 µg/mL. scielo.brnih.gov

A significant aspect of its antifungal action is the ability to inhibit biofilm formation and disrupt pre-existing biofilms, which are crucial virulence factors for Candida species. Research has shown that 2-chloro-N-phenylacetamide can inhibit up to 92% of biofilm formation and lead to the rupture of up to 87% of preformed biofilms. scielo.brnih.gov To elucidate the mechanism of action, studies have investigated its effect on the fungal cell membrane and cell wall. Sorbitol and ergosterol (B1671047) assays were conducted to determine if the compound targets the cell wall or binds to ergosterol, a key component of the fungal cell membrane. The results indicated that 2-chloro-N-phenylacetamide does not exert its antifungal effect by damaging the fungal cell wall or by binding to ergosterol. scielo.brnih.gov This suggests that its mechanism of action is different from that of common antifungal drugs like amphotericin B and may involve other cellular targets. Interestingly, when combined with amphotericin B or fluconazole, an antagonistic effect was observed, indicating that these combinations should be avoided. scielo.brnih.gov

Table 2: Antifungal and Antibiofilm Activity of 2-chloro-N-phenylacetamide

| Activity | Organism | Result |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | C. albicans & C. parapsilosis | 128 - 256 µg/mL |

| Minimum Fungicidal Concentration (MFC) | C. albicans & C. parapsilosis | 512 - 1,024 µg/mL |

| Inhibition of Biofilm Formation | Candida spp. | Up to 92% |

| Disruption of Preformed Biofilm | Candida spp. | Up to 87% |

Data is a representation of findings on a related compound. scielo.brnih.gov

Anti-inflammatory and Antioxidant Mechanisms (In Vitro Models)

The anti-inflammatory and antioxidant potential of compounds containing the phenylacetate (B1230308) structure can be inferred from studies on related molecules. The mechanisms underlying these activities are often investigated using in vitro models that assess the compound's ability to modulate inflammatory pathways and neutralize free radicals.

The anti-inflammatory activity of a new class of phenyl-pyrazolone derivatives, which are structurally related to phenidone (B1221376), has been evaluated using the Croton oil ear test in mice as a model of acute inflammation. nih.gov While the anti-inflammatory activity of phenidone is linked to its antioxidant properties, the redox potential of these derivatives did not appear to be the decisive factor in inhibiting inflammation. nih.gov Instead, a relationship was found between the calculated lipophilicity (logP) and the reduction in edema, suggesting that the anti-inflammatory effect in vivo might be related to this physicochemical property. nih.gov

In vitro antioxidant activity is commonly evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and superoxide (B77818) radical scavenging assays. nih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov The presence of an enone functionality in some related chalcone (B49325) structures has been linked to anti-inflammatory and antioxidant activities. nih.gov

For anti-inflammatory mechanisms, in vitro assays like the oxidative burst assay using chemiluminescence can be employed. nih.gov This assay measures the production of reactive oxygen species (ROS) by phagocytic cells, which is a key event in the inflammatory response. nih.gov Phytochemicals with free radical scavenging properties can be effective in treating inflammatory disorders. nih.gov The understanding of the molecular and cellular mechanisms of inflammation has led to the discovery of many phytochemicals that could be developed into new drugs for chronic inflammatory diseases. nih.gov

Theoretical Structure-Activity Relationship (QSAR/SAR) Models

The primary goal of QSAR models is to predict the activity of new compounds and to provide a rational basis for their underlying SARs. nih.gov In 3D-QSAR studies, the three-dimensional structure of molecules and their interaction fields are used to build predictive models. nih.gov These models can reveal key structural features necessary for biological activity. For example, contour maps derived from these models can highlight regions where steric bulk, electrostatic interactions, or hydrophobicity are favorable or unfavorable for activity. nih.gov

For a series of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, QSAR studies were conducted to understand their carbonic anhydrase inhibitory and antiproliferative activities. nih.gov Such studies often involve calculating various molecular descriptors and using statistical methods like multiple linear regression, random forest, or support vector regression to build the QSAR model. nih.gov The robustness of these models is assessed through statistical parameters like the correlation coefficient (Q²). nih.gov A complete statistical analysis and comparison of various QSAR models can lead to a validated and robust final model capable of predicting the potency of new compounds within the same chemical class. nih.gov The applicability domain of the model is also determined to ensure that predictions are reliable for the compounds being studied. nih.gov

Environmental Fate and Degradation Research of Phenyl 2 2 Chlorophenyl Acetate

Aerobic and Anaerobic Biodegradation Pathways

Specific studies detailing the aerobic and anaerobic biodegradation of Phenyl 2-(2-chlorophenyl)acetate are not available in the reviewed scientific literature. Therefore, experimentally confirmed biodegradation pathways have not been established.

Photodegradation Processes

There is a lack of specific research on the photodegradation processes of this compound in the environment. The mechanisms and rates of its breakdown by sunlight have not been documented in available scientific studies.

Identification and Characterization of Environmental Metabolites and Degradates

Without studies on the biodegradation and photodegradation of this compound, no environmental metabolites or degradates have been identified or characterized.

Environmental Transformation Kinetics and Persistence

Data on the environmental transformation kinetics and persistence, such as the half-life of this compound in soil, water, or air, is not available in the current body of scientific literature.

Advanced Analytical Methodologies for Phenyl 2 2 Chlorophenyl Acetate and Its Derivatives

Chromatographic Techniques for Detection and Quantification (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating Phenyl 2-(2-chlorophenyl)acetate from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is a robust method for analyzing phenyl acetate (B1210297) derivatives. For instance, a closely related compound, Methyl (2-chlorophenyl)acetate, can be effectively analyzed using a reverse-phase (RP) HPLC method. sielc.com This approach is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies. sielc.com The method's conditions can be adapted for mass spectrometry compatibility by substituting acids like phosphoric acid with formic acid in the mobile phase. sielc.com

Table 1: Example HPLC Conditions for a this compound Derivative

| Parameter | Condition | Reference |

|---|---|---|

| Compound | Methyl (2-chlorophenyl)acetate | sielc.com |

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Note | For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid. | sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its ester nature, this compound is amenable to GC-MS analysis, which provides both high-resolution separation and definitive mass-based identification. The technique is widely used for detecting and quantifying various compounds, including phenol (B47542) analogs like chlorinated phenols, often after a derivatization step to improve volatility or thermal stability. researchgate.net In forensic and chemical contexts, GC-MS is used to identify precursors and analogs of controlled substances, such as the analysis of 2-(2-chlorophenyl)-2-nitrocyclohexanone, a precursor for ketamine synthesis, which shares the 2-chlorophenyl moiety. xsjs-cifs.com

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be used for complete characterization.

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the phenyl and 2-chlorophenyl rings, typically in the range of δ 7.0-7.5 ppm. A key singlet corresponding to the methylene (B1212753) (-CH₂-) protons would appear, providing crucial structural information.

¹³C NMR: The spectrum would reveal distinct signals for each carbon atom. The carbonyl (C=O) carbon of the ester group would have a characteristic downfield shift (around δ 169-173 ppm). jcsp.org.pkchemicalbook.com Signals for the aromatic carbons would also be present, with their chemical shifts influenced by the chlorine substituent and the ester linkage. jcsp.org.pk The methylene carbon would also be identifiable. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals. xsjs-cifs.commdpi.com

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (C₆H₅ and C₆H₄Cl) | 7.0 - 7.5 | rsc.org |

| ¹H | Methylene Protons (-CH₂-) | ~3.8 - 4.2 | |

| ¹³C | Carbonyl Carbon (C=O) | 169 - 173 | jcsp.org.pkchemicalbook.com |

| ¹³C | Aromatic Carbons | 120 - 151 | jcsp.org.pk |

| ¹³C | Methylene Carbon (-CH₂-) | ~40 - 45 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically found in the 1730-1750 cm⁻¹ region. Other significant peaks would include C-O stretching vibrations for the ester linkage, C=C stretching bands for the aromatic rings, and C-Cl stretching vibrations. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 | mdpi.com |

| C-O (Ester) | Stretch | 1000 - 1300 | |

| C=C (Aromatic) | Stretch | 1500 - 1600 | mdpi.com |

| C-H (Aromatic) | Stretch | 3000 - 3100 | researchgate.net |

| C-Cl | Stretch | 600 - 800 |

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. In Electron Ionization (EI) MS, this compound would show a molecular ion peak [M]⁺. A characteristic fragmentation pathway for ortho-chloro substituted phenyl compounds is the loss of the chlorine radical. nih.gov Other common fragments would result from the cleavage of the ester bond, leading to ions corresponding to the phenyl portion and the 2-chlorophenylacetyl portion of the molecule. The mass spectrum of the related 2-chlorophenyl acetate shows a distinct molecular ion and fragmentation pattern that can be used for comparison. massbank.eu

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For a compound like this compound, or its precursors, derivatization can enhance volatility for GC analysis, improve chromatographic separation, or increase detection sensitivity, particularly in mass spectrometry. nsf.govrowan.edu

A common strategy involves the esterification of a precursor acid. For example, a method for analyzing 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid in biological fluids involves derivatization with boron trifluoride-methanol to form the corresponding methyl ester, which is then analyzed by gas-liquid chromatography (GLC). researchgate.net This approach is highly relevant for the analysis of the precursor acid of this compound.

Another relevant technique is the derivatization of phenols to form phenyl esters for GC-MS analysis. Phenol can be derivatized to phenyl acetate using acetic anhydride (B1165640) in the presence of a base like potassium carbonate. researchgate.net This reaction is analogous to the synthesis of the target molecule and demonstrates a viable strategy for converting related phenolic compounds into a form suitable for GC-MS. researchgate.net

Modern derivatization reagents are designed to impart a high proton affinity to the analyte, significantly improving ionization efficiency for LC-MS analysis. Reagents such as N-(4-aminophenyl)piperidine are used to tag carboxylic acids, leading to substantial improvements in detection limits. rowan.edu While this compound itself does not have a free carboxylic acid, this strategy would be highly effective for analyzing its potential acidic precursors or hydrolysis products.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare phenyl 2-(2-chlorophenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification or transesterification using substituted phenylacetic acid derivatives. For example, methyl or ethyl esters (e.g., methyl 2-phenylacetoacetate) are often employed as intermediates in multi-step syntheses involving chlorophenyl precursors. Reaction optimization may include adjusting catalyst loadings (e.g., acid/base catalysts), solvent polarity (e.g., acetonitrile or THF), and temperature to improve yield . Monitoring via TLC or HPLC ensures reaction completion . Batch-specific purity data (≥98%) should be verified using certificates of analysis .

Q. Which analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the ester and chlorophenyl moieties. X-ray crystallography (e.g., as in methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate) resolves stereochemical ambiguities .

- Purity Analysis : HPLC with UV detection (e.g., C18 columns) or GC-MS quantifies impurities. Batch-specific certificates should be cross-referenced for validation .

Q. How should this compound be stored to ensure stability, and what degradation products are observed?

- Methodological Answer : Store at -20°C in inert, airtight containers to prevent hydrolysis or oxidation. Stability studies (≥2 years) recommend periodic re-analysis via HPLC to detect degradation products like 2-chlorophenylacetic acid or phenyl acetate derivatives . Contradictions in storage protocols (e.g., room temperature vs. cold storage) should be resolved by testing under controlled conditions .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound derivatives be achieved for pharmacological studies?

- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) separates enantiomers. For diastereomeric mixtures (e.g., clopidogrel-related compounds), X-ray crystallography or H NMR with chiral shift reagents validates stereochemical assignments . Computational modeling (e.g., DFT) predicts enantiomer stability and reactivity .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution. Kinetic studies (e.g., using O-labeled esters) track acyl transfer mechanisms. Competitive pathways (e.g., ester hydrolysis vs. aminolysis) can be quantified via LC-MS or kinetic isotope effects .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what analytical methods detect decomposition?

- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation pathways. LC-MS/MS detects hydrolyzed products (e.g., 2-chlorophenylacetic acid), while FTIR monitors ester bond cleavage. Conflicting data on thermal stability (e.g., from vendor specifications vs. independent studies) require validation via stress testing .

Data Contradictions and Validation Strategies

- Synthesis Yields : Discrepancies in reported yields (e.g., 70–90%) may arise from isomer mixtures or purification methods. Replicate syntheses with standardized protocols (e.g., flash chromatography vs. distillation) are recommended .

- Storage Stability : Vendor recommendations for -20°C storage vs. room-temperature stability claims should be tested using controlled degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.